5-Bromoquinolin-2(1H)-one
Overview
Description
5-Bromoquinolin-2(1H)-one is a brominated quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom on the quinoline nucleus can significantly alter the chemical and physical properties of the molecule, as well as its biological activity.
Synthesis Analysis
The synthesis of bromoquinoline derivatives can be achieved through various methods. One approach involves the use of α-bromo ketones in a palladium-catalyzed C-H activation and intramolecular addition of N-C annulation to synthesize isoquinolin-1(2H)-ones, which are closely related to the quinolin-2(1H)-one structure . Another method described the one-pot three-component synthesis of 6-bromoquinolines, which could potentially be adapted for the synthesis of 5-bromoquinolin-2(1H)-one derivatives . Additionally, the synthesis of 6-bromo-5,8-dimethylisoquinoline has been reported, which could provide insights into the synthesis of related bromoquinoline compounds .
Molecular Structure Analysis
The molecular structure of bromoquinoline derivatives has been extensively studied using various spectroscopic and computational techniques. For instance, vibrational spectroscopic studies, along with ab initio and DFT calculations, have been used to investigate the structure of 7-bromo-5-chloro-8-hydroxyquinoline, which shares a similar brominated quinoline core . These studies provide valuable information on the geometry, vibrational frequencies, and electronic properties of the molecule.
Chemical Reactions Analysis
Bromoquinoline derivatives can participate in various chemical reactions due to the presence of reactive sites on the molecule. The bromine atom can act as a good leaving group in nucleophilic substitution reactions, allowing for further functionalization of the quinoline ring. Additionally, the carbonyl group in the 2(1H)-one position can be involved in condensation reactions, as seen in the synthesis of Schiff base ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoquinoline derivatives are influenced by the presence of substituents on the quinoline ring. For example, the introduction of bromine and other halogens can affect the molecule's vibrational frequencies, electronic properties, and stability . The Schiff base ligand derived from 5-bromoquinolin-2(1H)-one has been characterized by various techniques, including elemental analysis, conductance data, and magnetic susceptibility measurements, providing insights into its physical properties . The photolabile nature of brominated hydroxyquinoline compounds, which can be triggered by multiphoton excitation, also highlights the unique photochemical properties of these molecules10.
Relevant Case Studies
Several studies have explored the biological activities of bromoquinoline derivatives. The Schiff base ligand derived from 5-bromoquinolin-2(1H)-one and its metal complexes have been evaluated for their antibacterial and antifungal activities, as well as their ability to cleave DNA and exhibit antioxidant activity . Another study reported the antibacterial evaluation of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, which shares structural similarities with bromoquinoline derivatives . These case studies demonstrate the potential of bromoquinoline compounds in the development of new therapeutic agents.
Scientific Research Applications
Structural Analysis and Properties
- Structural Studies : 5-Bromoquinolin-2(1H)-one derivatives have been explored for their structural properties using various techniques such as NMR, IR, mass spectrometry, and X-ray crystallography. These studies have revealed the existence of NH-4-oxo derivatives in both solution and solid states (Mphahlele et al., 2002).
Synthesis and Chemical Reactions
- Synthesis of Derivatives : Research has shown methods for the synthesis of various 5-Bromoquinolin-2(1H)-one derivatives, such as 6-bromoquinoline derivatives, through processes like Friedländer condensation. These methods are pivotal for creating bidentate and tridentate ligands for further chemical applications (Hu, Zhang, & Thummel, 2003).
- One-Pot Synthesis Techniques : There's also significant research on one-pot synthesis methods for creating 6-bromoquinolines, which streamline the production process of these compounds (Wu, Wang, Ma, & Yan, 2010).
Biological and Pharmaceutical Research
- Antiangiogenic Effects : Some derivatives of 5-Bromoquinolin-2(1H)-one have been evaluated for antiangiogenic effects, showing potential in reducing endothelial cell numbers and inhibiting neovessel growth, which is significant for cancer research and therapy (Mabeta, Auer, & Mphahlele, 2009).
- Antimicrobial Properties : New derivatives like 5-amino-7-bromoquinolin-8-ol sulfonate have been synthesized and shown to exhibit potent antibacterial and antifungal activities, indicating their potential use in antimicrobial treatments (Krishna, 2018).
Material Science and Other Applications
- Fluorescent Brightening Agents : Certain 5-Bromoquinolin-2(1(1H)-one derivatives have been explored as fluorescent brightening agents, demonstrating the compound's utility in materials science and industrial applications (Rangnekar & Shenoy, 1987).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNXYWXWOLFEOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557559 | |
Record name | 5-Bromoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinolin-2(1H)-one | |
CAS RN |
99465-09-5 | |
Record name | 5-Bromoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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